molecular formula C12H10N4O2S B11104838 2-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione

2-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11104838
M. Wt: 274.30 g/mol
InChI Key: BLFVIJWZYUSVBN-UHFFFAOYSA-N
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Description

2-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound featuring a triazole ring linked to an isoindole-dione structure via a sulfanyl-methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under controlled conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol-containing reagents.

    Coupling with Isoindole-Dione: The final step involves coupling the triazole-sulfanyl intermediate with an isoindole-dione derivative, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the isoindole-dione moiety, potentially altering the electronic properties of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring or the sulfanyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives, modified isoindole-dione structures.

    Substitution: Various substituted triazole or isoindole-dione derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and materials.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its triazole ring is known for antimicrobial and antifungal properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure suggests it could interact with biological targets such as enzymes or receptors, leading to the development of new pharmaceuticals.

Industry

Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, inhibiting their activity or altering their function. The sulfanyl group and triazole ring are key to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of a triazole ring and an isoindole-dione structure, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science.

Properties

Molecular Formula

C12H10N4O2S

Molecular Weight

274.30 g/mol

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]isoindole-1,3-dione

InChI

InChI=1S/C12H10N4O2S/c1-7-13-12(15-14-7)19-6-16-10(17)8-4-2-3-5-9(8)11(16)18/h2-5H,6H2,1H3,(H,13,14,15)

InChI Key

BLFVIJWZYUSVBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)SCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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